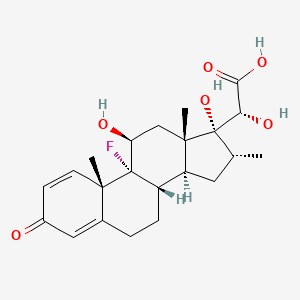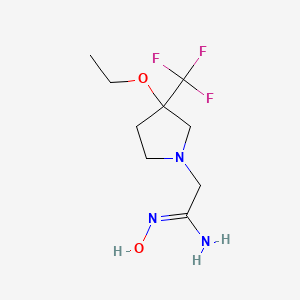
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
準備方法
The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Ethoxylation: The ethoxy group can be added through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and acetic anhydride to form the hydroxyacetimidamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The hydroxyacetimidamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
科学的研究の応用
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetamide: This compound differs by the presence of an amide group instead of an imidamide group.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxypropionamide: This compound has a propionamide moiety instead of an acetimidamide moiety.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxybutyramide: This compound features a butyramide group instead of an acetimidamide group.
The uniqueness of (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H16F3N3O2 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-2-17-8(9(10,11)12)3-4-15(6-8)5-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14) |
InChIキー |
WNWBQMBLQZRVDE-UHFFFAOYSA-N |
異性体SMILES |
CCOC1(CCN(C1)C/C(=N/O)/N)C(F)(F)F |
正規SMILES |
CCOC1(CCN(C1)CC(=NO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


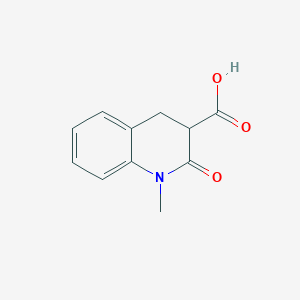



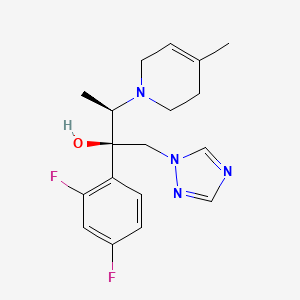

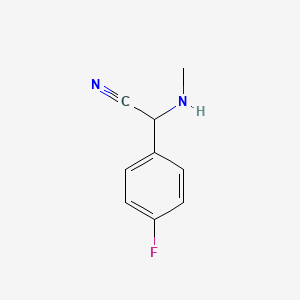
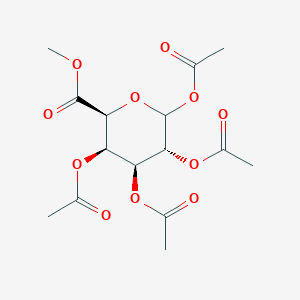
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)



![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
